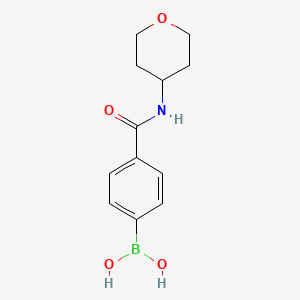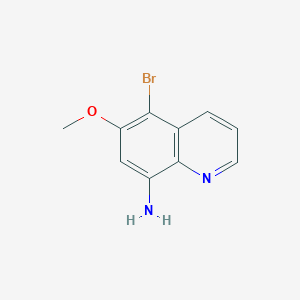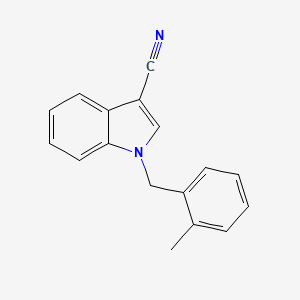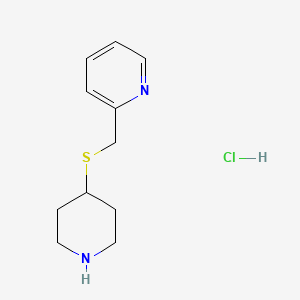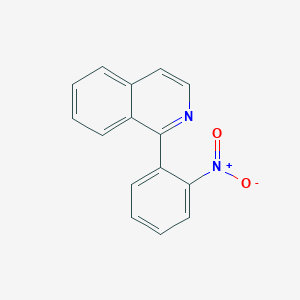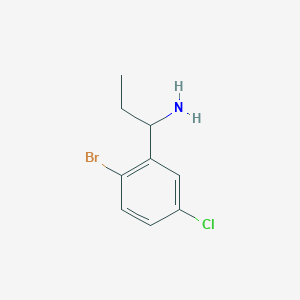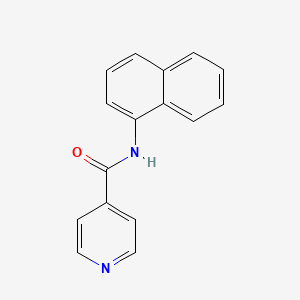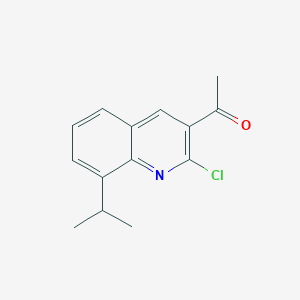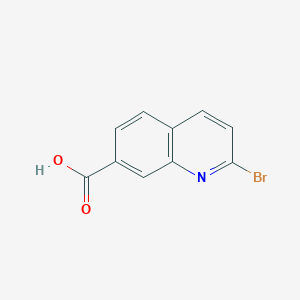
trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トランス-tert-ブチル 6-オキソオクタヒドロイソキノリン-2(1H)-カルボン酸エステル: は、イソキノリン誘導体のクラスに属する合成有機化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学において薬物開発のために頻繁に使用されています。
準備方法
合成経路と反応条件
トランス-tert-ブチル 6-オキソオクタヒドロイソキノリン-2(1H)-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれる可能性があります。
イソキノリンコアの形成: これは、ピクテ・シュペンラー反応によって達成できます。この反応では、アミンが酸触媒の存在下でアルデヒドまたはケトンと反応します。
tert-ブチル基の導入: このステップでは、塩基の存在下でtert-ブチルブロミドを使用する必要がある場合があります。
工業生産方法
工業生産方法は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を受けて、様々な酸化誘導体を形成することができます。
還元: 還元反応により、オキソ基をヒドロキシル基に変換できます。
置換: 適切な条件下で、tert-ブチル基を他のアルキル基またはアリール基で置換することができます。
一般的な試薬と条件
酸化: PCC、DMP、またはその他の酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4)。
置換: 塩基の存在下でのハロアルカン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸誘導体が生成される可能性がありますが、還元によりアルコールが生成される可能性があります。
科学研究における用途
トランス-tert-ブチル 6-オキソオクタヒドロイソキノリン-2(1H)-カルボン酸エステル:
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性が研究されています。
医学: 特に特定の酵素や受容体を標的とする薬物開発における潜在的な用途について調査されています。
産業: 医薬品やファインケミカルの製造に使用されています。
科学的研究の応用
trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
トランス-tert-ブチル 6-オキソオクタヒドロイソキノリン-2(1H)-カルボン酸エステルの作用機序は、その特定の生物学的標的によって異なります。一般的には、酵素や受容体と相互作用して、その活性を調節する可能性があります。関与する分子経路は、化合物が使用される生物学的コンテキストに固有です。
類似の化合物との比較
類似の化合物
- tert-ブチル 6-オキソ-1,2,3,4-テトラヒドロイソキノリン-2-カルボン酸エステル
- tert-ブチル 6-ヒドロキシイソキノリン-2-カルボン酸エステル
独自性
類似の化合物と比較して、トランス-tert-ブチル 6-オキソオクタヒドロイソキノリン-2(1H)-カルボン酸エステルは、官能基と立体化学の特定の配置により、独特の生物活性または化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
- tert-Butyl 6-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 6-hydroxyisoquinoline-2-carboxylate
Uniqueness
Compared to similar compounds, trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate might exhibit unique biological activities or chemical reactivity due to the specific arrangement of functional groups and stereochemistry.
特性
CAS番号 |
146548-15-4 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1 |
InChIキー |
MNWQGQXNDLLERG-WDEREUQCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


